
2-(1H-1,2,3-benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,3-Benzotriazol-1-yl)-N'-(3,4,5-trimethoxybenzylidene)acetohydrazide is a member of benzotriazoles. It has a role as an anticoronaviral agent.
Aplicaciones Científicas De Investigación
Antifungal Activity
2-(1H-benzotriazol-1-yl)-N'-(substituted phenyl/heteroaryl methylidene) acetohydrazide, a related compound, has been synthesized and evaluated for its antifungal properties. This compound has shown moderate to good antifungal activity against C. albicans, with specific compounds demonstrating high efficacy. The interaction of these compounds with the receptor CYT P-450 was also studied using docking into the active site (Toraskar, Kadam, & Kulkarni, 2009).
Anticonvulsant Activity
A series of 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides, similar in structure, were synthesized and tested for anticonvulsant activity using the 6 Hz psychomotor seizure test. These compounds exhibited significant anticonvulsant activity without neurotoxicity. Computational studies were conducted to understand their binding properties with epilepsy molecular targets (Kumar & Tripathi, 2012).
Antibacterial Agents
N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives have been synthesized and evaluated for their antibacterial properties. These compounds showed significant activity against various Gram-positive and Gram-negative bacterial strains, indicating their potential as novel chemotherapeutics (Rani, Kaur, Sharma, Kumar, & Singh, 2021).
Antioxidant Activities
Compounds containing the 1H-benzimidazole and acetohydrazide groups have been synthesized and evaluated for their antioxidant activities. These compounds displayed strong inhibitory effects on lipid peroxidation and radical scavenging capacities, indicating their potential as antioxidants (Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015).
Antitumor Activity
Similar compounds, 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moieties, have been synthesized and evaluated for their antitumor activities. These compounds showed considerable cancer inhibitory activity against various cancer cell lines, with some displaying excellent activity comparable to standard drugs (Liu et al., 2012).
Synthesis and Structural Characterization
The synthesis and crystal structure of a related compound, 2-(1H-Benzotriazol-1-yl)-N-(2-hydroxybenzylidene)acetohydrazide, have been reported. This work contributes to understanding the chemical and structural properties of such compounds (Shi, Ji, Zheng, & Li, 2007).
Propiedades
Fórmula molecular |
C18H19N5O4 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-(benzotriazol-1-yl)-N-[(Z)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5O4/c1-25-15-8-12(9-16(26-2)18(15)27-3)10-19-21-17(24)11-23-14-7-5-4-6-13(14)20-22-23/h4-10H,11H2,1-3H3,(H,21,24)/b19-10- |
Clave InChI |
MVYPWRQAXNXLAH-GRSHGNNSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=N\NC(=O)CN2C3=CC=CC=C3N=N2 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3a-hydroxy-5-[(E)-2-methylbut-2-enylidene]-1-phenyl-3,6-dihydro-2H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1239575.png)
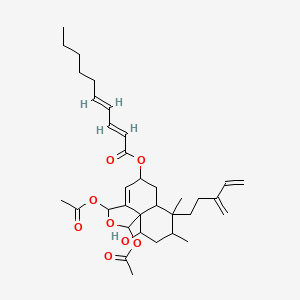
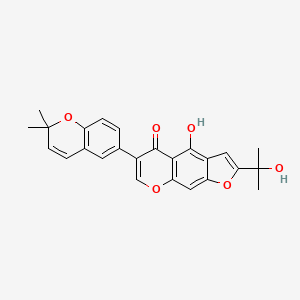
![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)
![(2R,3S)-N-[(2S)-6-acetamido-1-(methylamino)-1-oxohexan-2-yl]-N'-hydroxy-3-[(4-hydroxyphenyl)sulfanylmethyl]-2-(2-methylpropyl)butanediamide](/img/structure/B1239580.png)
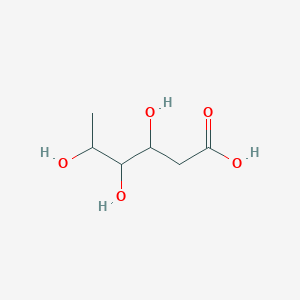
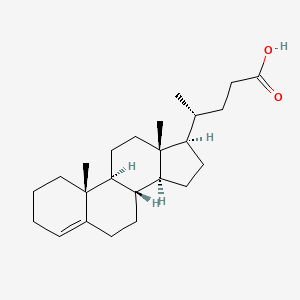
![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)

![[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate](/img/structure/B1239590.png)
![N-[(Z)-6-bicyclo[3.2.0]hept-3-enylideneamino]-4-(phenoxymethyl)benzamide](/img/structure/B1239591.png)
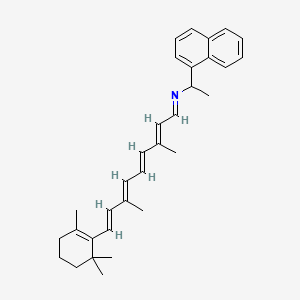

![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)